4-(6-amino-1H-benzimidazol-2-yl)benzoic acid dihydrochloride
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Overview
Description
4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-aminobenzimidazole with substituted aromatic aldehydes in ethanol, catalyzed by glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological and chemical properties .
Scientific Research Applications
4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-Amino-1H-benzo[d]imidazol-2-yl)benzoic acid dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13Cl2N3O2 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C14H11N3O2.2ClH/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19;;/h1-7H,15H2,(H,16,17)(H,18,19);2*1H |
InChI Key |
AGCMIBRHOJSEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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